Methylphenylvinylsilane
Overview
Description
Methylphenylvinylsilane is an organosilicon compound with the molecular formula C9H12Si. It is a clear, colorless liquid known for its unique chemical properties and versatility in various industrial and scientific applications . The compound is characterized by the presence of a vinyl group (CH=CH2), a phenyl group (C6H5), and a methyl group (CH3) attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylphenylvinylsilane can be synthesized through several methods, one of which involves the reaction of phenylmethylvinylchlorosilane with appropriate reagents . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to maintain the desired reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methylphenylvinylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into different organosilicon compounds.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylphenylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is utilized in the development of biocompatible materials for medical devices.
Medicine: Research explores its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is employed in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties
Mechanism of Action
The mechanism by which methylphenylvinylsilane exerts its effects involves its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the phenyl and methyl groups contribute to the compound’s stability and reactivity. These properties make it a valuable component in the synthesis of high-performance materials .
Comparison with Similar Compounds
- Phenylmethylvinylchlorosilane
- Vinyltrimethylsilane
- Phenylvinylsilane
Comparison: Methylphenylvinylsilane is unique due to the presence of both a phenyl and a vinyl group attached to the silicon atom, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .
Properties
IUPAC Name |
ethenyl-methyl-phenylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFDZNGKYQSKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-39-6 | |
Record name | (Ethenylmethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17878-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.